

1H NMR and 13C NMR spectra of 2-Hydroxy-3-methoxyphenylacetonitrile

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Compound of Interest

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of **2-Hydroxy-3-methoxyphenylacetonitrile**

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of **2-Hydroxy-3-methoxyphenylacetonitrile**. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important chemical intermediate through detailed spectral interpretation. We will explore the theoretical basis for chemical shifts and coupling constants, present predicted spectral data, outline a robust experimental protocol for data acquisition, and provide insights grounded in established spectroscopic principles and data from analogous structures.

Introduction: The Role of NMR in Structural Characterization

2-Hydroxy-3-methoxyphenylacetonitrile (CAS 42973-56-8) is a substituted aromatic nitrile with applications as a precursor and intermediate in the synthesis of more complex molecules. [1][2][3] Its precise molecular structure, featuring a trisubstituted benzene ring, dictates its chemical reactivity and suitability for various synthetic pathways.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ^1H (protons) and ^{13}C —NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. [4] This guide will serve as an expert-level reference for interpreting the NMR data of **2-Hydroxy-3-methoxyphenylacetonitrile**, leveraging principles derived from similar structures like o-vanillin and other substituted phenols.[5][6][7]

Molecular Structure and Spectroscopic Predictions

To accurately interpret an NMR spectrum, one must first analyze the molecule's structure to predict the number of unique nuclear environments.

Figure 1: Molecular structure of **2-Hydroxy-3-methoxyphenylacetonitrile** with atom numbering.

- ^1H NMR Prediction: The molecule lacks symmetry, meaning all protons on the aromatic ring are chemically distinct. We expect signals for:
 - Three aromatic protons (H-4, H-5, H-6).
 - One methylene group (- CH_2CN).
 - One methoxy group (- OCH_3).
 - One hydroxyl proton (-OH). This results in a total of six distinct proton signals.
- ^{13}C NMR Prediction: Similarly, all nine carbon atoms are in unique chemical environments. We expect signals for:
 - Six distinct aromatic carbons (C-1 to C-6).
 - One methylene carbon (C-7, labeled - CH_2CN).
 - One nitrile carbon (C-8, labeled -CN).
 - One methoxy carbon (C-9, labeled - OCH_3). This results in a total of nine distinct carbon signals.[8]

Analysis of the ^1H NMR Spectrum

The proton NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling.

Predicted Chemical Shifts and Assignments

The electronic environment heavily influences the resonance frequency (chemical shift) of a proton. Electron-donating groups (like $-\text{OH}$ and $-\text{OCH}_3$) shield nearby protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups (like $-\text{CN}$) deshield them, causing a downfield shift.^[4]

- **Aromatic Protons (δ 6.8-7.2 ppm):** The three aromatic protons will appear as distinct multiplets in this region.^[9] Their specific shifts and coupling patterns are dictated by their position relative to the substituents.
 - **H-5:** Expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants), coupled to both H-4 and H-6.
 - **H-4 & H-6:** Expected to be doublets of doublets, each coupled to its ortho and meta neighbors. The exact assignment requires 2D NMR experiments but can be reasonably predicted based on substituent effects.
- **Methylene Protons ($-\text{CH}_2\text{CN}$, δ ~3.7 ppm):** This group will appear as a sharp singlet, as there are no adjacent protons to couple with. Its position is downfield due to the deshielding effects of the adjacent aromatic ring and the electron-withdrawing nitrile group. This is consistent with data for similar phenylacetonitrile compounds.^[10]
- **Methoxy Protons ($-\text{OCH}_3$, δ ~3.9 ppm):** This will be a sharp singlet, integrating to three protons. Its characteristic chemical shift is a reliable indicator of the methoxy group.^{[11][12]}
- **Hydroxyl Proton ($-\text{OH}$, δ 5.0-8.0 ppm):** This proton will appear as a broad singlet.^[13] Its chemical shift is highly variable, depending on solvent, concentration, and temperature, due to hydrogen bonding. Its identity can be unequivocally confirmed by a "D₂O shake" experiment, where the addition of deuterium oxide causes the $-\text{OH}$ proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.^[13]

Summary of Predicted ^1H NMR Data

Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant, J (Hz)	Integration
H-4, H-5, H-6	6.8 – 7.2	Multiplet (m)	ortho: ~7-9, meta: ~1-3	3H
-OH	5.0 – 8.0	Broad Singlet (br s)	N/A	1H
-OCH ₃	~3.9	Singlet (s)	N/A	3H
-CH ₂ CN	~3.7	Singlet (s)	N/A	2H

Analysis of the ^{13}C NMR Spectrum

The ^{13}C NMR spectrum, typically acquired with proton decoupling, shows a single line for each unique carbon atom. The chemical shift is highly sensitive to the carbon's electronic environment.

Predicted Chemical Shifts and Assignments

- Aromatic Carbons (δ 110-155 ppm): The six aromatic carbons will have distinct chemical shifts.
 - C-2 & C-3 (Carbons bearing -OH and -OCH₃): These will be the most downfield of the ring carbons (excluding C-1), appearing in the δ 145-155 ppm range due to the direct attachment of electronegative oxygen atoms.
 - C-1 (Carbon bearing -CH₂CN): This is a quaternary carbon and will likely appear around δ 125-130 ppm.
- C-4, C-5, C-6: These carbons will resonate between δ 110-125 ppm. Their precise assignment would be confirmed using 2D correlation experiments like HMQC (Heteronuclear Multiple Quantum Coherence), which correlates protons with the carbons they are directly attached to.[5][14]

- Nitrile Carbon (-CN, δ ~117 ppm): The carbon of the nitrile group has a characteristic and readily identifiable chemical shift in this region.[15]
- Methoxy Carbon (-OCH₃, δ ~56 ppm): The methoxy carbon signal is typically found around 55-60 ppm, a diagnostic region for such groups.[5]
- Methylene Carbon (-CH₂CN, δ ~20-25 ppm): The sp³-hybridized methylene carbon will appear significantly upfield compared to the aromatic carbons.

Summary of Predicted ¹³C NMR Data

Assignment	Predicted δ (ppm)	Carbon Type (DEPT-135)
C-2, C-3	145 – 155	Quaternary (No signal)
C-1	125 – 130	Quaternary (No signal)
C-4, C-5, C-6	110 – 125	CH (Positive signal)
-CN	~117	Quaternary (No signal)
-OCH ₃	~56	CH ₃ (Positive signal)
-CH ₂ CN	20 – 25	CH ₂ (Negative signal)

Note on DEPT-135: A DEPT-135 experiment is invaluable for distinguishing carbon types. In this experiment, CH₃ and CH groups produce positive signals, CH₂ groups produce negative signals, and quaternary carbons do not appear. This would confirm the assignments for the methoxy, methylene, and aromatic CH carbons.[14]

Experimental Protocol: Acquiring High-Quality NMR Data

Adherence to a standardized protocol is critical for obtaining reproducible and high-quality NMR data.

Sample Preparation

- Weighing: Accurately weigh 10-20 mg of **2-Hydroxy-3-methoxyphenylacetonitrile**.

- Solvent Selection: Choose a suitable deuterated solvent.
 - Chloroform-d (CDCl_3): A common choice for many organic compounds. The residual CHCl_3 peak appears at $\delta \sim 7.26$ ppm in ^1H NMR and $\delta \sim 77.16$ ppm in ^{13}C NMR.
 - Dimethyl sulfoxide-d₆ (DMSO-d_6): An excellent solvent for polar compounds and for clearly observing exchangeable protons like -OH, which often appears as a sharper peak.
- Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
- Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta 0.00$ ppm), unless the solvent peak is used for reference.
- Homogenization: Cap the tube and gently invert it several times or use a vortex mixer on a low setting to ensure the sample is completely dissolved and the solution is homogeneous.

Spectrometer Setup and Data Acquisition

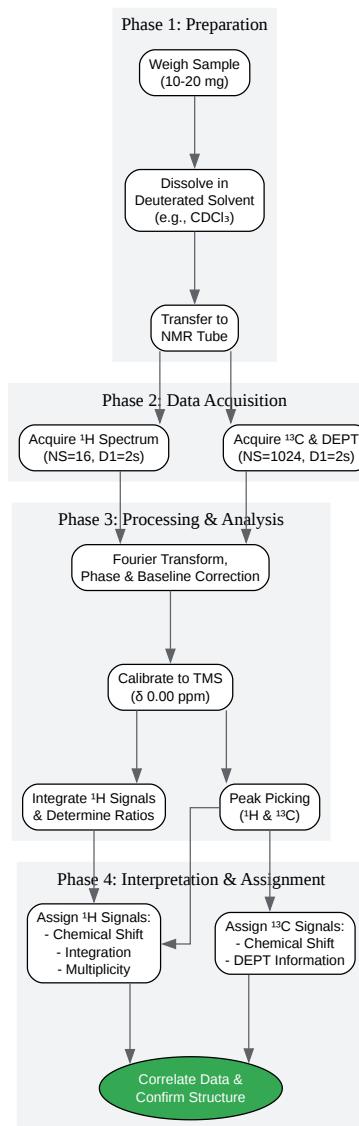
The following are typical parameters for a 400 MHz NMR spectrometer.

- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: ~ 16 ppm.
 - Number of Scans (NS): 8-16 scans.
 - Relaxation Delay (D1): 1-2 seconds.
 - Acquisition Time (AQ): 2-4 seconds.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: ~ 240 ppm.

- Number of Scans (NS): 128-1024 scans (or more, as ^{13}C is less sensitive).
- Relaxation Delay (D1): 2 seconds.

Workflow and Data Interpretation Logic

The process of structural elucidation via NMR follows a logical workflow, from sample preparation to final structure confirmation.



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Figure 2: Standard workflow for NMR-based structural elucidation.

Conclusion

The comprehensive analysis of ^1H and ^{13}C NMR spectra is indispensable for the unambiguous structural verification of **2-Hydroxy-3-methoxyphenylacetonitrile**. By understanding the fundamental principles of chemical shifts, coupling patterns, and the influence of the molecule's functional groups, researchers can confidently interpret the spectral data. The predicted values and experimental protocols outlined in this guide provide a robust framework for scientists working with this compound, ensuring accuracy and reliability in their analytical endeavors. The use of complementary techniques like DEPT and 2D NMR would further solidify the assignments presented herein.

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